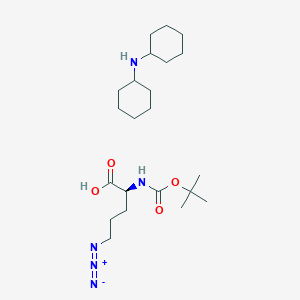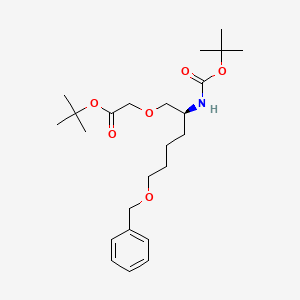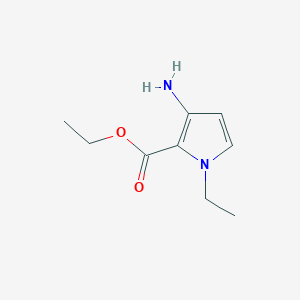
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt
Descripción general
Descripción
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, an azido group on the pentanoic acid chain, and a dicyclohexylammonium salt form. This compound is often used in peptide synthesis and other chemical research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-5-azido-pentanoic acid is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Azido Group: The azido group is introduced by reacting the protected amino acid with sodium azide (NaN3) under suitable conditions.
Formation of the Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the protected amino acid with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted products.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Di-tert-butyl dicarbonate (Boc2O): Used for protecting the amino group.
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction of the azido group.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Deprotected Amino Acids: Formed from the removal of the Boc protecting group.
Aplicaciones Científicas De Investigación
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group serves as a protecting group for the amino group.
Chemical Biology: The azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and modification of biomolecules.
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This makes it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt can be compared with other similar compounds:
(S)-Boc-2-amino-5-azido-hexanoic acid: Similar structure but with a different chain length.
(S)-Boc-2-amino-5-azido-propanoic acid: Similar structure but with a shorter chain length.
(S)-Boc-2-amino-5-azido-butanoic acid: Similar structure but with a different chain length.
These compounds share similar chemical properties but differ in their chain lengths, which can affect their reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structural features, including the Boc protecting group and the azido group, make it a valuable tool in peptide synthesis, chemical biology, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers utilize this compound effectively in their work.
Propiedades
IUPAC Name |
(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H18N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h11-13H,1-10H2;7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHOQKPWVJSOZ-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)
![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)








